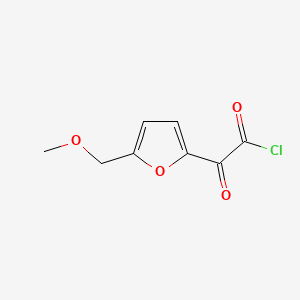
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methoxymethyl group and an oxoacetyl chloride group. Furan derivatives are known for their diverse chemical reactivity and are widely used in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-(Methoxymethyl)furan-2-carboxylic acid. This can be achieved through the reaction of furan-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide.
Formation of Oxoacetyl Intermediate: The 5-(Methoxymethyl)furan-2-carboxylic acid is then converted to its corresponding oxoacetyl derivative by reacting it with oxalyl chloride in the presence of a catalyst such as dimethylformamide.
Chlorination: Finally, the oxoacetyl intermediate is chlorinated using thionyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetic acid.
Reduction: The oxoacetyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetic acid: Formed through hydrolysis.
Alcohol Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting metabolic and inflammatory pathways.
Material Science: Utilized in the synthesis of functional materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, it can interact with nucleophilic amino acid residues in proteins, potentially modifying their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Furoyl Chloride: Similar in structure but lacks the methoxymethyl group.
5-Methylfurfural: Contains a furan ring with a methyl group but lacks the oxoacetyl chloride functionality.
Furan-2-carboxylic Acid: A simpler furan derivative without the methoxymethyl and oxoacetyl chloride groups.
Uniqueness
2-(5-(Methoxymethyl)furan-2-yl)-2-oxoacetyl chloride is unique due to the presence of both the methoxymethyl and oxoacetyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
CAS No. |
107747-90-0 |
|---|---|
Molecular Formula |
C8H7ClO4 |
Molecular Weight |
202.59 |
IUPAC Name |
2-[5-(methoxymethyl)furan-2-yl]-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H7ClO4/c1-12-4-5-2-3-6(13-5)7(10)8(9)11/h2-3H,4H2,1H3 |
InChI Key |
ICVYUCBMDDBEMW-UHFFFAOYSA-N |
SMILES |
COCC1=CC=C(O1)C(=O)C(=O)Cl |
Synonyms |
2-Furanacetyl chloride, 5-(methoxymethyl)-alpha-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B562298.png)
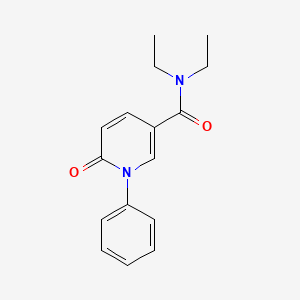

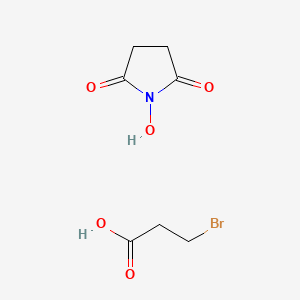
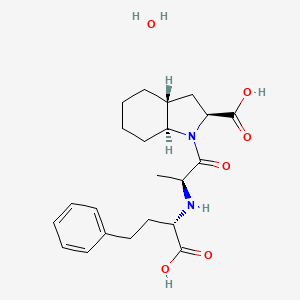
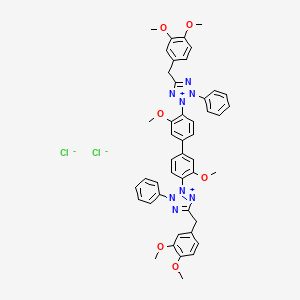
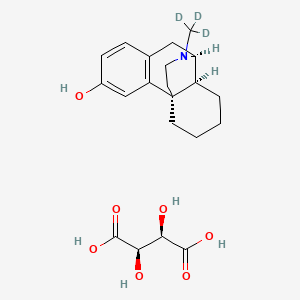

![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)
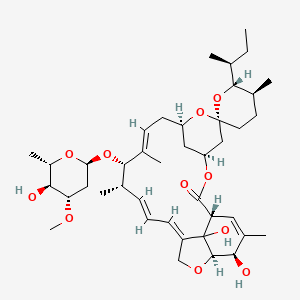
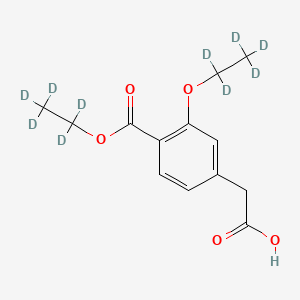
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
